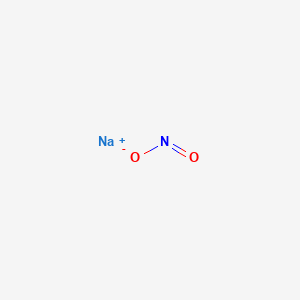
3-Amino-L-tyrosine dihydrochloride monohydrate
説明
3-Amino-L-tyrosine dihydrochloride monohydrate is a useful research compound. Its molecular formula is C9H16Cl2N2O4 and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-L-tyrosine dihydrochloride monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-L-tyrosine dihydrochloride monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis :
- L-tyrosine and its hydrochloride form have been studied using neutron diffraction techniques. These studies provide insights into the crystal and molecular structures of these compounds, revealing the zwitterion form in pure L-tyrosine and protonation in the hydrochloride. This research is crucial in understanding the structural properties of amino acids like 3-Amino-L-tyrosine dihydrochloride monohydrate (Frey, Koetzle, Lehmann, & Hamilton, 1973).
Polymer Synthesis and Biomedical Applications :
- L-tyrosine derivatives have been used to generate diphenolic monomers, which are key components in designing biodegradable polymers. These polymers, such as tyrosine-derived polycarbonates, polyarylates, and polyethers, are significant in biomaterial research, especially for drug delivery and tissue engineering applications (Bourke & Kohn, 2003).
Biomaterial Development :
- Novel biodegradable polyphosphates containing peptide and phosphoester linkages have been synthesized starting from L-tyrosine. These polymers are expected to contribute significantly to biomaterials research, particularly in areas like drug delivery devices and tissue engineering scaffolds (Gupta & Lopina, 2004).
Enzymatic Reaction Studies :
- The catalytic mechanism of enzymes like tyrosine 3-monooxygenase, which play a role in amino acid metabolism, has been studied using techniques like high-performance liquid chromatography and rapid-scanning spectroscopy. Understanding these mechanisms is crucial in biochemistry and pharmacology (Haavik & Flatmark, 1987).
Synthesis of Unnatural Amino Acids for Opioid Ligands :
- The synthesis of unnatural amino acids like 2',6'-dimethyl-L-tyrosine, used in developing synthetic opioid ligands, illustrates the application of L-tyrosine derivatives in medicinal chemistry. These derivatives often enhance the potency of opioid receptor ligands (Bender et al., 2015).
Biotechnological Production and Applications :
- L-tyrosine is a valuable precursor for various industrial and pharmaceutical applications. Biotechnological methods, including the use of genetically modified microbes, have been developed for synthesizing L-tyrosine from biomass, presenting a sustainable and efficient production method (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).
Derivatization and Industrial Applications :
- L-tyrosine derivatization, catalyzed by enzymatic biocatalysts, produces chemicals widely used in the pharmaceutical, food, and cosmetics industries. This review highlights the strategies and challenges in biosynthesizing L-tyrosine derivatives, emphasizing their industrial applications (Tan, Song, Chen, Liu, & Wu, 2020).
Stereochemical Studies in Chemistry :
- Investigations into the stereochemical course of reactions involving L-tyrosine derivatives, such as deaminative bromination, contribute to our understanding of chemical reaction mechanisms and neighboring group participation in organic synthesis (Koga, Juang, & Yamada, 1978).
特性
IUPAC Name |
(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2/t7-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBVYBSXFBTJX-QTPLPEIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-L-tyrosine dihydrochloride monohydrate | |
CAS RN |
23279-22-3 | |
| Record name | 3-amino-L-tyrosine dihydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride](/img/structure/B7800624.png)












